molecular formula C16H17NO3S B12893570 5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole CAS No. 834885-16-4

5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole

Cat. No.: B12893570
CAS No.: 834885-16-4
M. Wt: 303.4 g/mol
InChI Key: KYSTZSKNZFNDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole is a synthetic organic compound characterized by its unique structural features, including a naphthalene moiety and a sulfonyl group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthalen-2-ylmethyl halide reacts with the isoxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Naphthalen-2-ylmethyl halides, nucleophiles, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Functionalized naphthalene derivatives.

Scientific Research Applications

5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA or interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-3-((phenylmethyl)sulfonyl)-4,5-dihydroisoxazole
  • 5,5-Dimethyl-3-((benzyl)sulfonyl)-4,5-dihydroisoxazole
  • 5,5-Dimethyl-3-((pyridin-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole

Uniqueness

5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole stands out due to the presence of the naphthalene moiety, which imparts unique electronic and steric properties. This structural feature can enhance the compound’s ability to interact with biological targets and improve its stability and solubility compared to similar compounds.

Properties

CAS No.

834885-16-4

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

5,5-dimethyl-3-(naphthalen-2-ylmethylsulfonyl)-4H-1,2-oxazole

InChI

InChI=1S/C16H17NO3S/c1-16(2)10-15(17-20-16)21(18,19)11-12-7-8-13-5-3-4-6-14(13)9-12/h3-9H,10-11H2,1-2H3

InChI Key

KYSTZSKNZFNDIE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)S(=O)(=O)CC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.